4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
Overview
Description
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol is a complex organic compound featuring a pyrazole ring substituted with nitro and dimethyl groups, linked to a phenol moiety via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by nitration and dimethylation. The final step involves the coupling of the pyrazole derivative with a phenol compound under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol involves its interaction with specific molecular targets. The nitro and phenol groups can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The unique combination of the nitro, dimethyl, and phenol groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-8-11(19)4-5-13(9)15-7-6-12-10(2)16-17(3)14(12)18(20)21/h4-8,15,19H,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLPWVJEXVFGG-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC2=C(N(N=C2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C2=C(N(N=C2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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